N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide
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Overview
Description
N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide is a chemical compound that features a tert-butoxycarbonyl protecting group and a difluorophenyl moiety attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This forms N-(tert-butoxycarbonyl)glycine.
Formation of Amide Bond: The protected glycine is then reacted with 2,4-difluoroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide can undergo various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced to the aromatic ring under appropriate conditions.
Major Products Formed
Deprotection: The major product is the free amine derivative of glycinamide.
Substitution: Depending on the electrophile used, various substituted difluorophenyl derivatives can be formed.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in peptide synthesis.
Medicine: Explored for its potential use in drug development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide depends on its application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. The tert-butoxycarbonyl group protects the amine functionality, which can be selectively removed under acidic conditions to reveal the free amine for further reactions.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butoxycarbonyl)-N1-phenylglycinamide: Similar structure but lacks the difluoro substituents.
N-(tert-butoxycarbonyl)-N1-(4-fluorophenyl)glycinamide: Contains a single fluorine atom on the phenyl ring.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(2,4-difluorophenyl)glycinamide is unique due to the presence of two fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for specific applications where fluorine substitution is desired .
Properties
IUPAC Name |
tert-butyl N-[2-(2,4-difluoroanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O3/c1-13(2,3)20-12(19)16-7-11(18)17-10-5-4-8(14)6-9(10)15/h4-6H,7H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNDAZSCGBZXQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=C(C=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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